molecular formula C13H19Cl2NO2 B13444431 Baclofen Isopropyl Ester Hydrochloride

Baclofen Isopropyl Ester Hydrochloride

Cat. No.: B13444431
M. Wt: 292.20 g/mol
InChI Key: OHSLFOHXWQNNOL-UHFFFAOYSA-N
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Description

Baclofen Isopropyl Ester Hydrochloride is a derivative of Baclofen, a well-known muscle relaxant and antispastic agent. Baclofen itself is a gamma-aminobutyric acid (GABA) agonist that is primarily used to treat spasticity resulting from conditions such as multiple sclerosis and spinal cord injuries . This compound is a modified form designed to enhance certain pharmacokinetic properties, such as solubility and bioavailability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Baclofen Isopropyl Ester Hydrochloride typically involves the esterification of Baclofen with isopropyl alcohol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. The resulting ester is then converted to its hydrochloride salt by reacting with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining the desired reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Baclofen Isopropyl Ester Hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Oxidizing agents such as potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products

    Hydrolysis: Baclofen and isopropyl alcohol.

    Oxidation: Oxidized derivatives of Baclofen.

    Reduction: Reduced derivatives of Baclofen.

    Substitution: Various substituted esters.

Comparison with Similar Compounds

Properties

Molecular Formula

C13H19Cl2NO2

Molecular Weight

292.20 g/mol

IUPAC Name

propan-2-yl 4-amino-3-(4-chlorophenyl)butanoate;hydrochloride

InChI

InChI=1S/C13H18ClNO2.ClH/c1-9(2)17-13(16)7-11(8-15)10-3-5-12(14)6-4-10;/h3-6,9,11H,7-8,15H2,1-2H3;1H

InChI Key

OHSLFOHXWQNNOL-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)CC(CN)C1=CC=C(C=C1)Cl.Cl

Origin of Product

United States

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